molecular formula C6H9N3O B2701221 [1-(Triazol-2-yl)cyclopropyl]methanol CAS No. 2470438-77-6

[1-(Triazol-2-yl)cyclopropyl]methanol

Cat. No. B2701221
CAS RN: 2470438-77-6
M. Wt: 139.158
InChI Key: SFXOQXVAWKRDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Triazol-2-yl)cyclopropyl]methanol, also known as TCM, is a chemical compound that has been widely used in scientific research. It is a cyclopropyl derivative of triazole, which has a unique structure and properties that make it an attractive candidate for various applications.

Scientific Research Applications

Catalytic Applications

"[1-(Triazol-2-yl)cyclopropyl]methanol" and its derivatives have found significant use in catalysis, particularly in enhancing the efficiency of cycloaddition reactions. For instance, tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligands have been utilized to form stable complexes with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions under mild conditions with low catalyst loadings, highlighting their efficiency and versatility in organic synthesis (Salih Ozcubukcu et al., 2009)(Ozcubukcu et al., 2009).

Fluorescence Sensing

In the realm of chemical sensing, novel BINOL-based cyclophanes incorporating triazole moieties synthesized via click chemistry have demonstrated specific fluorescence quenching by Ag+ ions in methanol solution, suggesting their potential as selective fluorescent sensors for metal ions (Ji-ting Hou et al., 2011)(Hou et al., 2011).

Synthetic Methodologies

Derivatives of "[1-(Triazol-2-yl)cyclopropyl]methanol" have been explored in various synthetic methodologies, including the creation of donor-acceptor cyclopropanes. These compounds, featuring strong electron-donating triazene groups, enable catalyst-free ring-opening reactions and (3 + 2) annulations under mild conditions, demonstrating the structural flexibility and reactivity of these derivatives in constructing complex molecular architectures (Abdusalom A. Suleymanov et al., 2020)(Suleymanov et al., 2020).

Corrosion Inhibition

Triazole derivatives, including those related to "[1-(Triazol-2-yl)cyclopropyl]methanol", have been investigated as corrosion inhibitors for mild steel in acidic media. Studies have shown that these compounds can effectively adsorb onto metal surfaces, offering protection against corrosion, which is crucial for extending the lifespan of metal components in various industrial applications (Qisheng Ma et al., 2017)(Ma et al., 2017).

Antimicrobial Activities

Research on novel fluorescent triazolyl spirocyclic oxindoles, which can be synthesized from compounds including 1-(prop-2-ynyl)indoline-2,3-dione (a potential derivative or related compound to "[1-(Triazol-2-yl)cyclopropyl]methanol"), has indicated promising antimicrobial activities against several microbial strains. This highlights the potential of such compounds in the development of new antimicrobial agents (Harjinder Singh et al., 2014)(Singh et al., 2014).

properties

IUPAC Name

[1-(triazol-2-yl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-5-6(1-2-6)9-7-3-4-8-9/h3-4,10H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXOQXVAWKRDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)N2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Triazol-2-yl)cyclopropyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.